Product packaging for 4-Nitrophenyl trimethylacetate(Cat. No.:CAS No. 4195-17-9)

4-Nitrophenyl trimethylacetate

Cat. No.: B1194109
CAS No.: 4195-17-9
M. Wt: 223.22 g/mol
InChI Key: QADVJDGFQGNSIF-UHFFFAOYSA-N
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Description

4-Nitrophenyl trimethylacetate undergoes hydrolysis catalysed by cytoplasmic aldehyde dehydrogenase in presence of NAD+, NADH, propionaldehyde, chloral hydrate, diethylstilboestrol and p-nitrobenzaldehyde (modifiers).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B1194109 4-Nitrophenyl trimethylacetate CAS No. 4195-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) 2,2-dimethylpropanoate
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InChI

InChI=1S/C11H13NO4/c1-11(2,3)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QADVJDGFQGNSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H13NO4
Source PubChem
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DSSTOX Substance ID

DTXSID10194707
Record name 4-Nitrophenyl trimethylacetate
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Molecular Weight

223.22 g/mol
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CAS No.

4195-17-9
Record name 4-Nitrophenyl 2,2-dimethylpropanoate
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Record name 4-Nitrophenyl trimethylacetate
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Record name p-nitrophenyl pivalate
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Foundational & Exploratory

In-Depth Technical Guide to 4-Nitrophenyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trimethylacetate, also known as 4-nitrophenyl pivalate, is a valuable laboratory reagent, primarily utilized as a chromogenic substrate in enzymatic assays. Its chemical structure, featuring a p-nitrophenolate leaving group linked to a sterically hindered trimethylacetyl (pivaloyl) group, makes it a useful tool for studying the kinetics and mechanisms of various hydrolase enzymes, including esterases and lipases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a light yellow crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 4195-17-9
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Melting Point 92-95 °C
Appearance Light yellow crystalline powder[2]
Synonyms 4-Nitrophenyl pivalate, p-Nitrophenyl pivalate, 4-Nitrophenyl 2,2-dimethylpropanoate[1]
Solubility Soluble in organic solvents such as ethanol and methanol.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the expected and reported spectral data.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.25d2HAromatic protons ortho to the nitro group
~7.20d2HAromatic protons ortho to the ester group
~1.35s9Htert-Butyl protons
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~176Carbonyl carbon (C=O)
~155Aromatic carbon attached to the ester oxygen
~145Aromatic carbon attached to the nitro group
~125Aromatic carbons ortho to the nitro group
~122Aromatic carbons ortho to the ester group
~39Quaternary carbon of the tert-butyl group
~27Methyl carbons of the tert-butyl group
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1760StrongC=O stretch (ester)
~1520StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1200StrongC-O stretch (ester)
Mass Spectrometry
m/zInterpretation
223Molecular ion [M]⁺
139[M - C(CH₃)₃CO]⁺ (loss of the pivaloyl group)
85[C(CH₃)₃CO]⁺ (pivaloyl cation)
57[C(CH₃)₃]⁺ (tert-butyl cation)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-nitrophenyl esters involves the reaction of a carboxylic acid derivative with 4-nitrophenol. For this compound, this is typically achieved by reacting pivaloyl chloride with 4-nitrophenol in the presence of a base.

Materials:

  • 4-Nitrophenol

  • Pivaloyl chloride

  • Triethylamine or Pyridine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a light yellow crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification p_nitrophenol 4-Nitrophenol reaction_mixture Reaction Mixture p_nitrophenol->reaction_mixture pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->reaction_mixture base Triethylamine base->reaction_mixture solvent Anhydrous DCM solvent->reaction_mixture temp 0 °C to RT temp->reaction_mixture quench Quench with NaHCO₃ extract Extract with DCM quench->extract wash Wash with H₂O, Brine extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product reaction_mixture->quench

Caption: Workflow for the synthesis of this compound.

Hydrolysis of this compound

The hydrolysis of this compound to produce 4-nitrophenol and trimethylacetic acid can be monitored spectrophotometrically due to the yellow color of the 4-nitrophenolate anion under basic conditions.

Materials:

  • This compound

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • In a cuvette, add the reaction buffer.

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the reaction kinetics.

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 405-410 nm over time. The rate of hydrolysis is proportional to the rate of increase in absorbance.

  • The rate of the reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate at the specific pH.

Hydrolysis_Monitoring cluster_preparation Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Solution (this compound in Organic Solvent) mix Mix Buffer and Stock Solution in Cuvette stock_solution->mix buffer Prepare Reaction Buffer (e.g., Tris-HCl, pH 8.0) buffer->mix spectrophotometer Monitor Absorbance at 405-410 nm mix->spectrophotometer rate_calculation Calculate Rate of Hydrolysis spectrophotometer->rate_calculation

Caption: Experimental workflow for monitoring the hydrolysis of this compound.

Reactivity and Mechanisms

The primary reaction of interest for this compound is its hydrolysis. This can occur via different mechanisms depending on the conditions.

Enzyme-Catalyzed Hydrolysis

In the presence of hydrolase enzymes such as esterases and lipases, the hydrolysis of this compound proceeds via an acyl-enzyme intermediate. The sterically bulky pivaloyl group can influence the rate of acylation and deacylation steps, making this substrate useful for probing the active site architecture of enzymes.[3][4] The release of the chromogenic 4-nitrophenolate allows for continuous monitoring of the enzyme activity.

Enzyme_Catalysis cluster_legend Legend E_S E + S ES E-S Complex E_S->ES k₁ ES->E_S k₋₁ E_P1 E-Acyl + P₁ ES->E_P1 k₂ (Acylation) E_P2 E + P₂ E_P1->E_P2 k₃ (Deacylation) E E = Enzyme S S = this compound P1 P₁ = 4-Nitrophenolate P2 P₂ = Trimethylacetate

Caption: General mechanism for enzyme-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, this compound undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate, which then collapses to form trimethylacetic acid and the 4-nitrophenolate anion. The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion.

Applications in Research and Development

  • Enzyme Assays: The primary application of this compound is in the colorimetric assay of esterase and lipase activity. The rate of 4-nitrophenol release is directly proportional to the enzyme activity.

  • Enzyme Inhibition Studies: It can be used as a substrate to screen for and characterize inhibitors of hydrolase enzymes.

  • Mechanism-Based Probes: The pivaloyl group provides steric bulk, which can be used to probe the active site topology of enzymes and to study structure-activity relationships.

  • Drug Discovery: In drug discovery, high-throughput screening assays often employ chromogenic substrates like this compound to identify potential drug candidates that modulate enzyme activity.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable tool for researchers in biochemistry, molecular biology, and drug discovery. Its well-defined chemical and physical properties, coupled with its utility as a chromogenic substrate, make it an indispensable reagent for the study of hydrolase enzymes. This guide provides the core information necessary for its effective use in a research setting.

References

mechanism of hydrolysis for 4-Nitrophenyl trimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Hydrolysis Mechanism of 4-Nitrophenyl Trimethylacetate

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry and biochemistry, pivotal in processes ranging from metabolic pathways to the mechanism of action for numerous pharmaceuticals. This compound, also known as p-nitrophenyl pivalate, serves as an important model substrate for studying this reaction. Its structure combines a sterically hindered acyl group (trimethylacetate or pivalate) with an excellent leaving group (4-nitrophenolate). The presence of the nitro group on the phenolate leaving group makes it a potent chromophore, allowing for the convenient spectrophotometric monitoring of the hydrolysis reaction in real-time.

This technical guide provides a comprehensive overview of the core . It details the reaction pathway, presents relevant physicochemical data, outlines a standard experimental protocol for kinetic analysis, and provides visual diagrams to illustrate the process and workflow. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of ester hydrolysis kinetics and mechanisms.

Core Mechanism of Hydrolysis

The hydrolysis of this compound, particularly under basic or alkaline conditions (saponification), proceeds via a nucleophilic acyl substitution mechanism. This multi-step process is characterized by the formation of a transient tetrahedral intermediate.[1][2]

The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom.[1][2]

  • Formation of a Tetrahedral Intermediate: This initial attack results in the formation of a short-lived, unstable tetrahedral alkoxide intermediate. In this state, the carbon that was part of the carbonyl group is now sp³ hybridized and bonded to four substituents.[3] The stability of this intermediate is a critical factor influencing the overall reaction rate.[3]

  • Collapse of the Intermediate: The tetrahedral intermediate is not stable and rapidly collapses. The carbonyl double bond is reformed, which is an energetically favorable process.

  • Departure of the Leaving Group: As the carbonyl group reforms, the bond to the 4-nitrophenoxide group breaks, and it is expelled as the leaving group. The 4-nitrophenoxide ion is a relatively weak base and is highly stabilized by resonance, particularly due to the strong electron-withdrawing nature of the para-nitro group, making it an excellent leaving group.

  • Acid-Base Reaction: In the final step, the highly basic alkoxide ion (which is now trimethylacetate or pivalate) is not the final product in the basic solution. Instead, a rapid, irreversible deprotonation of the initially formed trimethylacetic acid by another hydroxide ion or by the 4-nitrophenoxide ion occurs, yielding the trimethylacetate carboxylate salt.

The steric hindrance from the bulky t-butyl group of the trimethylacetyl moiety can slow the rate of nucleophilic attack compared to less hindered esters like 4-nitrophenyl acetate, but it does not change the fundamental mechanistic pathway.

Signaling Pathway Diagram

Hydrolysis_Mechanism cluster_intermediate Transition State Ester 4-Nitrophenyl Trimethylacetate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack OH_in Hydroxide Ion (OH⁻) Carboxylate Trimethylacetate Phenolate 4-Nitrophenolate Ion Tetrahedral->Phenolate 2. Collapse & Leaving Group Departure

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Data

The efficiency of the hydrolysis reaction is governed by the properties of the reactants and products, particularly the acidity of the resulting carboxylic acid and phenol, which relates to the stability of the final products and the quality of the leaving group.

CompoundpKa ValueSignificance
4-Nitrophenol~7.15[3][4][5]The low pKa indicates that its conjugate base, 4-nitrophenolate, is a stable and excellent leaving group.
Trimethylacetic Acid~5.03Characterizes the final carboxylic acid product. Its conjugate base is the resulting carboxylate ion.
Phenol (for comparison)~9.95Highlights the significant acidifying effect of the para-nitro group on the phenolic proton.

Note: pKa values are measured at or near 25°C in aqueous solution.

While specific kinetic data for the base-catalyzed hydrolysis of this compound is not broadly published, data for the closely related substrate, 4-nitrophenyl acetate (PNPA), provides a useful benchmark for comparison.

SubstrateSecond-Order Rate Constant (k_N) for Alkaline HydrolysisConditions
4-Nitrophenyl Acetate11.6 M⁻¹s⁻¹[1]In H₂O at 25.0 ± 0.1 °C
This compoundExpected to be lower than PNPADue to steric hindrance from the t-butyl group

Experimental Protocols

The hydrolysis of this compound can be effectively monitored using UV-Vis spectrophotometry. The protocol below outlines a standard procedure for determining the rate of alkaline hydrolysis.

Kinetic Analysis via UV-Vis Spectrophotometry

Objective: To determine the pseudo-first-order and second-order rate constants for the alkaline hydrolysis of this compound by monitoring the formation of the 4-nitrophenolate ion.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • Buffer solution (e.g., Tris or phosphate buffer, pH > 8)

  • Solvent (e.g., Acetonitrile or DMSO for stock solution)

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

  • Stopped-flow apparatus (for rapid kinetics) or standard manual mixing equipment

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a minimal amount of organic solvent like acetonitrile to ensure solubility.

    • Prepare a series of dilute NaOH solutions in the chosen buffer. The final pH should be high enough to ensure the reaction proceeds at a measurable rate and that the 4-nitrophenolate product is fully ionized (pH > 9.2).[3]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the λ_max of the 4-nitrophenolate ion, which is approximately 405 nm .[3]

    • Equilibrate the spectrophotometer's sample chamber to the desired reaction temperature (e.g., 25°C).

  • Kinetic Measurement:

    • Pipette the buffered NaOH solution into a cuvette and place it in the spectrophotometer to serve as the blank.

    • To initiate the reaction, add a small, precise volume of the this compound stock solution to a fresh cuvette containing the buffered NaOH solution. The concentration of NaOH should be in large excess (at least 10-fold) compared to the ester to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at 405 nm as a function of time. Continue recording until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to the first-order rate equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t).

    • Alternatively, a plot of ln(A_∞ - A_t) versus time will yield a straight line with a slope of -k_obs.

    • To determine the second-order rate constant (k_N), repeat the experiment with several different concentrations of NaOH (while still in excess).

    • Plot the calculated k_obs values against the corresponding NaOH concentrations. The slope of this line will be the second-order rate constant (k_N).[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Instrumentation cluster_run 3. Kinetic Run cluster_analysis 4. Data Analysis A Prepare Ester Stock Solution (in MeCN/DMSO) B Prepare Buffered NaOH Solutions C Set Spectrophotometer: λ = 405 nm, T = 25°C D Blank with Buffered NaOH C->D E Mix Ester and NaOH in Cuvette D->E F Record Absorbance vs. Time E->F G Plot ln(A∞ - At) vs. Time F->G H Calculate k_obs from Slope G->H I Plot k_obs vs. [NaOH] H->I J Determine Second-Order Rate Constant (k_N) I->J

Caption: Workflow for Kinetic Analysis of Ester Hydrolysis.

References

The Core Principles of 4-Nitrophenyl Trimethylacetate in Enzyme Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of 4-nitrophenyl trimethylacetate (pNPTA) in enzyme assays. Designed for professionals in research and drug development, this document details the reaction mechanism, experimental protocols, and data analysis techniques associated with this chromogenic substrate, with a particular focus on its use with esterases such as chymotrypsin and pig liver esterase.

Introduction: The Utility of Chromogenic Substrates

Enzyme assays are fundamental to biochemical research and drug discovery, enabling the quantification of enzyme activity and the characterization of inhibitors. Chromogenic substrates, which release a colored product upon enzymatic cleavage, are particularly valuable for their simplicity and compatibility with standard spectrophotometric equipment. 4-Nitrophenyl esters, a class of such substrates, are widely used to assay various hydrolases. The enzymatic hydrolysis of these esters yields 4-nitrophenol (pNP), a yellow chromophore with a distinct absorbance maximum around 400-410 nm, providing a direct and continuous measure of enzyme activity.

This compound, also known as p-nitrophenyl pivalate, is a sterically hindered ester of p-nitrophenol. This steric hindrance influences its reactivity and substrate specificity, making it a useful tool for probing the active sites of certain enzymes, particularly esterases and lipases.

Principle of the Assay

The enzymatic assay using this compound is based on the spectrophotometric detection of the hydrolysis product, 4-nitrophenol. In an aqueous solution, the esterase enzyme catalyzes the cleavage of the ester bond in pNPTA. This reaction releases trimethylacetic acid (pivalic acid) and 4-nitrophenol.

Under neutral to alkaline conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a strong yellow color and absorbs light maximally at approximately 400-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of 4-nitrophenol formation, and thus to the enzyme's catalytic activity.

It is crucial to note that the absorbance of 4-nitrophenol is pH-dependent. Therefore, maintaining a constant pH throughout the assay is essential for accurate and reproducible results.

Reaction Mechanism: The Case of α-Chymotrypsin

The hydrolysis of 4-nitrophenyl esters by serine proteases like α-chymotrypsin is a well-characterized, two-step process. This biphasic reaction involves an initial "burst" of 4-nitrophenol release, followed by a slower, steady-state phase.[1] This kinetic behavior is indicative of the formation of a covalent acyl-enzyme intermediate.

The reaction can be summarized as follows:

  • Acylation (Fast "Burst" Phase): The enzyme (E) rapidly reacts with the substrate (pNPTA) to form a non-covalent Michaelis complex (E-pNPTA). The serine residue in the enzyme's active site then performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a trimethylacetyl-enzyme intermediate (E-Acyl) and the release of the first product, 4-nitrophenol (pNP). This initial rapid release is often stoichiometric with the amount of active enzyme present.

  • Deacylation (Slow Steady-State Phase): The acyl-enzyme intermediate is then hydrolyzed by water, which regenerates the free enzyme (E) and releases the second product, trimethylacetic acid. This deacylation step is typically the rate-limiting step of the overall reaction, and its rate dictates the steady-state velocity of the reaction.

The kinetic constants associated with these steps, k₂ (acylation rate constant) and k₃ (deacylation rate constant), can be determined by analyzing the pre-steady-state and steady-state kinetics of the reaction.

Reaction_Mechanism cluster_acylation Acylation (Fast Burst) cluster_deacylation Deacylation (Slow Steady-State) cluster_legend Legend E E + S ES E-S E->ES k1 EAcyl_deacyl E-Acyl ES->E k-1 EAcyl E-Acyl + P1 ES->EAcyl k2 E_regen E + P2 EAcyl_deacyl->E_regen k3 E_legend E: Enzyme S_legend S: this compound ES_legend E-S: Enzyme-Substrate Complex EAcyl_legend E-Acyl: Trimethylacetyl-Enzyme Intermediate P1_legend P1: 4-Nitrophenol P2_legend P2: Trimethylacetic Acid

Figure 1: Biphasic reaction mechanism of chymotrypsin with this compound.

Experimental Protocols

The following sections provide a generalized protocol for an esterase assay using this compound, which can be adapted for specific enzymes and experimental setups.

Materials and Reagents
  • Enzyme: Purified esterase (e.g., α-chymotrypsin, pig liver esterase).

  • Substrate: this compound (pNPTA).

  • Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., Tris-HCl, phosphate buffer). For α-chymotrypsin, a pH of 8.2 is often used, while for pig liver esterase, a pH range of 6.5-8.0 is common.

  • Organic Solvent: Acetonitrile or DMSO to prepare the substrate stock solution.

  • Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 400-410 nm.

  • 96-well microplates or cuvettes.

Preparation of Solutions
  • Buffer Preparation: Prepare the desired buffer at the appropriate concentration and pH. For example, 0.1 M Tris-HCl buffer, pH 8.2.

  • Substrate Stock Solution: Due to the low aqueous solubility of pNPTA, a stock solution should be prepared in an organic solvent. Dissolve this compound in acetonitrile or DMSO to a concentration of 10-100 mM. Store this stock solution at -20°C.

  • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically.

  • 4-Nitrophenol Standard Curve: Prepare a series of dilutions of 4-nitrophenol in the assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM). These will be used to generate a standard curve to convert absorbance values to molar concentrations of the product.

Assay Procedure

The following procedure is a template for a 96-well plate format. Volumes can be adjusted for cuvettes.

  • Set up the plate:

    • Test wells: Add the desired volume of assay buffer.

    • Substrate blank wells: Add the same volume of assay buffer as the test wells.

    • Enzyme blank wells: Add the same volume of assay buffer as the test wells, followed by the enzyme solution.

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the reaction:

    • To the test wells and substrate blank wells , add a small volume of the pNPTA stock solution to reach the desired final substrate concentration. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid affecting enzyme activity.

    • To the enzyme blank wells , add the same volume of the organic solvent without the substrate.

    • To the test wells , add the enzyme solution to initiate the reaction.

  • Kinetic Measurement: Immediately start measuring the absorbance at 400-410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Subtract the rate of spontaneous substrate hydrolysis (from the substrate blank wells) from the rate observed in the test wells.

    • Use the 4-nitrophenol standard curve to convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min).

    • Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Experimental_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate Stock) plate_setup 2. Set up 96-well Plate (Test, Enzyme Blank, Substrate Blank) prep->plate_setup pre_incubate 3. Pre-incubate at Assay Temperature plate_setup->pre_incubate initiate 4. Initiate Reaction (Add Substrate and Enzyme) pre_incubate->initiate measure 5. Kinetic Measurement (Absorbance at 400-410 nm over time) initiate->measure analyze 6. Data Analysis (Calculate Rate of Reaction) measure->analyze std_curve Generate p-Nitrophenol Standard Curve std_curve->analyze

Figure 2: General experimental workflow for a this compound enzyme assay.

Data Presentation and Analysis

Quantitative Data

The kinetic parameters of an enzyme with a given substrate provide valuable insights into its catalytic efficiency. For the hydrolysis of this compound, the following data for α-chymotrypsin has been reported:

EnzymeSubstratepHTemperature (°C)k₂ (s⁻¹) (Acylation)k₃ (s⁻¹) (Deacylation)
α-ChymotrypsinThis compound8.225.6 ± 0.10.37 ± 0.11(1.3 ± 0.02) x 10⁻⁴

Data from M.L. Bender, F.J. Kezdy and F.C. Wedler, J. Chem. Educ. 44, 84 (1967).

It is noteworthy that the rate of hydrolysis for this compound is significantly slower compared to less sterically hindered substrates like 4-nitrophenyl acetate. For instance, the hydrolysis rate of pNPTA by carbonic anhydrase is approximately 5000 times slower than that of 4-nitrophenyl acetate.[1]

Michaelis-Menten Kinetics

For many enzymes, the relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) can be described by the Michaelis-Menten equation:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • Vₘₐₓ is the maximum reaction velocity.

  • Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for the substrate.

These parameters are determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten model using non-linear regression.

Conclusion

This compound serves as a valuable chromogenic substrate for the characterization of esterases and lipases. Its sterically hindered structure provides a unique tool for probing enzyme active sites and understanding substrate specificity. The biphasic kinetics observed with enzymes like α-chymotrypsin offer deep insights into their catalytic mechanism, specifically the formation and breakdown of an acyl-enzyme intermediate. By following standardized protocols and employing careful data analysis, researchers can effectively utilize this compound to quantify enzyme activity, screen for inhibitors, and advance our understanding of enzyme function in both fundamental research and drug development contexts.

References

Methodological & Application

Application Notes and Protocols for Chymotrypsin Activity Assay using 4-Nitrophenyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a serine protease, plays a crucial role in protein digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. The enzymatic activity of chymotrypsin can be conveniently measured using chromogenic substrates like 4-Nitrophenyl trimethylacetate. The hydrolysis of this substrate by chymotrypsin releases 4-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of the enzyme's activity. This application note provides detailed protocols and data for utilizing this compound in chymotrypsin activity assays.

The reaction proceeds in a biphasic manner, characteristic of many serine proteases.[1] An initial "burst" phase, corresponding to the rapid acylation of the enzyme's active site serine residue and release of 4-nitrophenolate, is followed by a slower, steady-state phase where the rate-limiting step is the deacylation of the enzyme, regenerating the active form.[1]

Data Presentation

The following table summarizes the kinetic constants for the chymotrypsin-catalyzed hydrolysis of p-Nitrophenyl Trimethylacetate under specific experimental conditions.

Kinetic ParameterValueExperimental Conditions
k₂ (Acylation rate constant)0.37 ± 0.11 s⁻¹pH 8.2 (0.01 M Tris-HCl buffer)
k₃ (Deacylation rate constant)(1.3 ± 0.02) × 10⁻⁴ s⁻¹Ionic strength: 0.06
Kₛ (Substrate binding constant)(1.6 ± 0.5) × 10⁻³Temperature: 25.6 ± 0.1 °C
k_cat (Catalytic rate constant)1.3 × 10⁻⁴ s⁻¹1.8% (v/v) acetonitrile-water

Signaling Pathway

The catalytic mechanism of chymotrypsin involves a catalytic triad of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102. The hydrolysis of this compound proceeds through a covalent catalysis mechanism, as illustrated below.

chymotrypsin_mechanism sub 4-Nitrophenyl trimethylacetate es Enzyme-Substrate Complex sub->es Binding e Chymotrypsin (Active) e->es ea Acyl-Enzyme Intermediate es->ea Acylation (k₂) (Fast) p1 4-Nitrophenolate (Product 1) ea->p1 e_regen Chymotrypsin (Regenerated) ea->e_regen Deacylation (k₃) (Slow) h2o Water h2o->e_regen p2 Trimethylacetate (Product 2) e_regen->p2

Figure 1: Enzymatic reaction of chymotrypsin with this compound.

Experimental Protocols

This section provides a detailed methodology for performing a chymotrypsin activity assay using this compound.

Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • This compound (Substrate)

  • Tris-HCl buffer (0.01 M, pH 8.2)

  • Acetonitrile

  • Hydrochloric acid (HCl), 1 mM for dissolving chymotrypsin

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Thermostatted cuvette holder

  • Pipettes and tips

  • Cuvettes

Reagent Preparation
  • Tris-HCl Buffer (0.01 M, pH 8.2):

    • Dissolve 1.21 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 8.2 at 25.6 °C using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • To achieve an ionic strength of 0.06, NaCl can be added. The exact amount should be calculated.

  • Substrate Stock Solution:

    • Prepare a stock solution of this compound in acetonitrile. The exact concentration will depend on the desired final substrate concentrations for the assay. A common stock concentration is 10-100 mM. Due to the limited solubility of the substrate in aqueous solutions, the use of an organic solvent like acetonitrile is necessary.

  • Chymotrypsin Stock Solution:

    • Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl. The concentration should be determined based on the enzyme's activity. A starting concentration of 1 mg/mL is often used. The solution should be kept on ice to minimize autolysis.

Assay Procedure
  • Set up the Spectrophotometer:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to 405 nm and the temperature of the cuvette holder to 25.6 °C.

  • Prepare the Reaction Mixture:

    • In a cuvette, prepare the reaction mixture by adding the following in order:

      • Tris-HCl buffer (to a final volume of 1 mL, accounting for other additions)

      • The appropriate volume of the this compound stock solution to achieve the desired final substrate concentration. Ensure the final acetonitrile concentration is 1.8% (v/v).

    • Mix gently by inverting the cuvette.

    • Place the cuvette in the thermostatted cell holder and allow it to equilibrate to 25.6 °C for 5 minutes.

  • Initiate the Reaction:

    • Add a small volume of the chymotrypsin stock solution to the cuvette to initiate the reaction. The final enzyme concentration should be in the nanomolar range, and should be optimized to give a linear rate of absorbance change for at least 1-2 minutes.

    • Immediately after adding the enzyme, mix the solution by gently pipetting up and down or by inverting the cuvette with a stopper.

  • Measure Absorbance:

    • Start recording the absorbance at 405 nm as a function of time.

    • Continue recording for a sufficient period to observe the initial burst and the subsequent steady-state linear phase.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot (ΔA/min).

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where:

      • A is the absorbance

      • ε is the molar extinction coefficient of 4-nitrophenolate at 405 nm (under the specific assay conditions)

      • c is the concentration of the product

      • l is the path length of the cuvette (usually 1 cm)

    • Enzyme activity can be expressed in units (µmol of product formed per minute).

    • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations and plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

Experimental Workflow

The following diagram illustrates the general workflow for the chymotrypsin activity assay.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis prep Reagent Preparation sub_prep Prepare Substrate Stock Solution enz_prep Prepare Enzyme Stock Solution buf_prep Prepare Assay Buffer mix Prepare Reaction Mixture (Buffer + Substrate) sub_prep->mix init Initiate Reaction (Add Enzyme) enz_prep->init buf_prep->mix assay Assay Procedure setup Spectrophotometer Setup (405 nm, 25.6°C) equil Equilibrate to 25.6°C measure Measure Absorbance vs. Time setup->mix mix->equil equil->init init->measure rate Calculate Initial Rate (ΔA/min) measure->rate analysis Data Analysis beer Apply Beer-Lambert Law kinetics Determine Kinetic Parameters (Km, Vmax) rate->beer beer->kinetics

Figure 2: General workflow for the chymotrypsin activity assay.

References

Application Notes and Protocols for 4-Nitrophenyl Trimethylacetate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Nitrophenyl trimethylacetate (4-NPTA) is a chromogenic substrate used in high-throughput screening (HTS) assays to identify and characterize inhibitors of esterases and lipases. The enzymatic hydrolysis of 4-NPTA by these enzymes releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This allows for rapid and sensitive detection of enzyme activity, making it a valuable tool in drug discovery for identifying compounds that modulate the activity of these enzymes. The bulky trimethylacetyl group of 4-NPTA can provide selectivity for certain esterases.

The principle of the assay is based on the enzymatic cleavage of the ester bond in 4-NPTA. The rate of 4-nitrophenol production is directly proportional to the enzyme's activity. In an inhibition screening assay, a decrease in the rate of 4-nitrophenol formation in the presence of a test compound indicates potential inhibition of the target enzyme.

Biochemical Pathway

The enzymatic hydrolysis of this compound by an esterase or lipase results in the formation of two products: 4-nitrophenol and trimethylacetic acid. The liberated 4-nitrophenolate ion is yellow and its absorbance can be measured at approximately 405-415 nm.

Enzymatic Hydrolysis of this compound sub 4-Nitrophenyl trimethylacetate enz Esterase / Lipase sub->enz prod1 4-Nitrophenol (yellow) enz->prod1 Hydrolysis prod2 Trimethylacetic acid enz->prod2

Enzymatic reaction of this compound.

Application in High-Throughput Screening

4-NPTA is particularly useful for HTS campaigns due to the simple, colorimetric readout that can be easily automated and performed in microplate formats (96-, 384-, or 1536-well plates). The assay is adaptable for screening large compound libraries to identify potential inhibitors of target esterases or lipases.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from HTS assays using p-nitrophenyl ester substrates. Note that specific values for 4-NPTA will need to be determined empirically for each enzyme.

ParameterEnzymeSubstrateValueReference
Km Bee Esterasep-Nitrophenylacetate1.24 x 10-4 M[1]
Vmax Bee Esterasep-Nitrophenylacetate2.29 x 10-9 mol/s per mg protein[1]
Km Esterase EstD04p-Nitrophenyl butyrate0.488 ± 0.001 mM[2]
kcat Esterase EstD04p-Nitrophenyl butyrate3.01 × 103 ± 40 s−1[2]
kcat/Km Esterase EstD04p-Nitrophenyl butyrate6.17 × 103 mM−1 s−1[2]
IC50 human Monoacylglycerol Lipase (hMAGL)URB602 (inhibitor)8.1 μM[3]
IC50 human Monoacylglycerol Lipase (hMAGL)Methyl arachidonylfluorophosphonate (MAFP) (inhibitor)15.3 nM[3]

Experimental Protocols

Materials and Reagents:

  • This compound (4-NPTA)

  • Target esterase or lipase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound and substrate solubilization

  • Test compounds (compound library)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Microplates (96-, 384-, or 1536-well, clear bottom)

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 405-415 nm

Protocol for a 96-Well Plate Esterase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of 4-NPTA in DMSO. The final concentration in the assay will need to be optimized, but a starting point is typically around the Km value for the enzyme.

    • Dilute the target enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined to yield a linear reaction rate for the desired assay duration.

    • Prepare stock solutions of test compounds and the positive control inhibitor in DMSO.

  • Assay Procedure:

    • Add 2 µL of test compound, positive control, or DMSO (negative control) to the appropriate wells of the microplate.

    • Add 88 µL of the diluted enzyme solution to all wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the 4-NPTA solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_dmso - V_blank)) where:

      • V_compound is the reaction rate in the presence of the test compound.

      • V_dmso is the reaction rate in the presence of DMSO (negative control).

      • V_blank is the background rate of spontaneous 4-NPTA hydrolysis (a well with all reagents except the enzyme).[4]

    • For active compounds, perform dose-response experiments to determine the IC50 value.

Important Considerations:

  • Substrate Instability: p-Nitrophenyl esters can be unstable in aqueous solutions and undergo spontaneous hydrolysis. It is crucial to include a "no-enzyme" control to measure and subtract this background rate.[4]

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can affect enzyme activity.

  • Assay Optimization: The concentrations of the enzyme and substrate, as well as the incubation times, should be optimized to ensure the assay is in the linear range and provides a sufficient signal-to-background ratio.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors using this compound.

HTS Workflow for Enzyme Inhibitor Screening cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_followup Hit Confirmation & Characterization prep_lib Compound Library Preparation dispense Dispense Compounds & Enzyme to Microplates prep_lib->dispense prep_reagents Reagent Preparation (Enzyme, Substrate) prep_reagents->dispense incubate Pre-incubation dispense->incubate add_sub Add 4-NPTA Substrate incubate->add_sub read_plate Kinetic Read (Absorbance at 405 nm) add_sub->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib hit_id Hit Identification calc_inhib->hit_id confirm Hit Confirmation hit_id->confirm dose_resp Dose-Response (IC50) confirm->dose_resp secondary Secondary Assays dose_resp->secondary

High-throughput screening workflow for inhibitor discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Nitrophenyl Trimethylacetate (4-NPTA) in Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Nitrophenyl trimethylacetate (4-NPTA) in kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-NPTA) and what is it used for?

This compound, also known as p-nitrophenyl pivalate, is a chromogenic substrate used in kinetic assays to measure the activity of various esterases and lipases. Upon enzymatic hydrolysis, it releases the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically, typically at a wavelength of 405-420 nm.

Q2: How do I prepare a stock solution of 4-NPTA?

4-NPTA is a solid with limited solubility in aqueous buffers. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the assay buffer.

Stock Solution Preparation:

SolventConcentrationStorage ConditionsShelf Life
Acetonitrile100 mM4°C, protected from light1-2 months[1]
Dimethyl sulfoxide (DMSO)≥ 2.5 mg/mL (≥ 11.95 mM)-20°C or -80°CUp to 6 months at -80°C[2]
Ethanol100 mg/mL (with heating)2-8°CApproximately one week[3]
Methanol-2-8°CApproximately one week[3]

Important Note: Always prepare fresh dilutions of the substrate in the aqueous assay buffer daily.[3] To avoid precipitation when diluting the stock solution, add it to the buffer with strong agitation.

Q3: What is the optimal substrate concentration range for 4-NPTA in a kinetic assay?

The optimal substrate concentration depends on the specific enzyme being studied and its Michaelis constant (K_m). It is crucial to determine the K_m for your enzyme under your specific assay conditions. A common starting point is to test a range of 4-NPTA concentrations from 0.1 to 10 times the expected K_m.

Q4: My buffer turns yellow as soon as I add the 4-NPTA, even without the enzyme. What is causing this?

This indicates spontaneous, non-enzymatic hydrolysis of the 4-NPTA. This is a common issue with p-nitrophenyl esters and can be caused by:

  • High pH: The rate of spontaneous hydrolysis increases significantly at alkaline pH.[4]

  • Buffer Nucleophiles: Certain buffer components, such as those containing thiols, can act as nucleophiles and accelerate substrate hydrolysis.[5]

  • Substrate Instability: Stock solutions of 4-NPTA may degrade over time, leading to an accumulation of p-nitrophenol.[3]

To address this, always include a "no-enzyme" control in your experiments to measure the rate of spontaneous hydrolysis. This background rate should be subtracted from the rate observed in the presence of the enzyme.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true enzymatic activity.

Possible Cause Troubleshooting Step
Spontaneous hydrolysis of 4-NPTA - Lower the pH of the assay buffer if compatible with your enzyme's activity profile. - Prepare fresh substrate stock solutions. - Run a "no-enzyme" control for every experiment and subtract the background rate.
Contaminated reagents - Use fresh, high-purity water and buffer components. - Ensure glassware is thoroughly cleaned.
Light exposure - Store substrate solutions in the dark.[2]
Issue 2: No or Low Enzyme Activity

If you observe lower than expected or no activity, consider the following:

Possible Cause Troubleshooting Step
Sub-optimal substrate concentration - Perform a substrate concentration curve to determine the optimal concentration for your enzyme.
Enzyme inactivity - Verify the activity of your enzyme with a known, reliable assay. - Ensure proper storage and handling of the enzyme.
Inhibitors in the sample - If testing crude samples, consider purification steps to remove potential inhibitors.
Incorrect buffer conditions - Optimize the pH and ionic strength of the assay buffer for your specific enzyme.
Issue 3: Poor Reproducibility

Inconsistent results can be frustrating. Here are some common causes and solutions:

Possible Cause Troubleshooting Step
Inaccurate pipetting - Calibrate your pipettes regularly. - Use appropriate pipette volumes for the desired range.
Temperature fluctuations - Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction.
Precipitation of 4-NPTA - Ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation in the aqueous buffer. - Add the substrate stock solution to the buffer with vigorous mixing.

Experimental Protocols

Protocol 1: Determining the Optimal 4-NPTA Concentration

This protocol outlines the steps to determine the Michaelis-Menten constant (K_m) for your enzyme.

  • Prepare a range of 4-NPTA concentrations: Serially dilute your 4-NPTA stock solution to create a series of working solutions in the assay buffer. A typical range might be 0.1, 0.2, 0.5, 1, 2, 5, and 10 times the estimated K_m.

  • Set up the assay: In a microplate, add the assay buffer and the different concentrations of 4-NPTA to triplicate wells. Include a set of "no-enzyme" controls for each substrate concentration.

  • Initiate the reaction: Add a fixed amount of your enzyme to each well to start the reaction.

  • Monitor the reaction: Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the initial reaction rates (V_0): For each substrate concentration, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve. Subtract the background rate from the "no-enzyme" controls.

  • Determine K_m and V_max: Plot the initial reaction rates (V_0) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

Protocol 2: Standard Esterase Activity Assay
  • Prepare reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • 4-NPTA stock solution (e.g., 100 mM in acetonitrile)

    • Enzyme solution (diluted to an appropriate concentration in assay buffer)

  • Set up the reaction: In a microplate well, add:

    • 80 µL of Assay Buffer

    • 10 µL of 4-NPTA working solution (diluted from stock to the desired final concentration)

  • Pre-incubate: Incubate the plate at the desired temperature for 5 minutes.

  • Start the reaction: Add 10 µL of the enzyme solution to each well.

  • Measure absorbance: Immediately begin reading the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculate activity: Determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the curve. Use the molar extinction coefficient of p-nitrophenol to convert this rate into µmol/min.

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare 4-NPTA Stock Solution C Prepare Enzyme Dilution D Add Buffer and 4-NPTA to Plate C->D E Pre-incubate at Assay Temperature F Add Enzyme to Initiate Reaction G Monitor Absorbance at 405 nm H Calculate Initial Reaction Rates G->H I Determine Kinetic Parameters (Km, Vmax)

Caption: General workflow for a kinetic assay using 4-NPTA.

Troubleshooting_Logic Start Assay Problem Problem High Background Signal? Start->Problem Cause1 Spontaneous Hydrolysis? Problem->Cause1 Yes Problem2 No/Low Activity? Problem->Problem2 No Solution1a Check/Lower pH Cause1->Solution1a Yes Solution1b Fresh Substrate Cause1->Solution1b Yes Cause2a Sub-optimal [S]? Problem2->Cause2a Yes Cause2b Inactive Enzyme? Problem2->Cause2b No Solution2a Perform [S] Titration Cause2a->Solution2a Solution2b Verify Enzyme Activity Cause2b->Solution2b

Caption: Troubleshooting logic for common 4-NPTA assay issues.

References

Technical Support Center: 4-Nitrophenyl Trimethylacetate (4-NPTA) Hydrolysis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common issues with high background signals in 4-Nitrophenyl trimethylacetate (4-NPTA) hydrolysis assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background in 4-NPTA hydrolysis assays?

A1: The primary cause of high background in 4-NPTA hydrolysis assays is the spontaneous, non-enzymatic hydrolysis of the 4-NPTA substrate. This reaction releases the chromogenic product, 4-nitrophenol (or 4-nitrophenolate at basic pH), which leads to an elevated baseline signal, masking the true enzymatic activity. The rate of this spontaneous hydrolysis is highly dependent on pH and temperature.

Q2: How does pH affect the stability of 4-NPTA and the resulting background signal?

A2: 4-NPTA is more susceptible to hydrolysis at higher pH values. Under alkaline conditions, the hydroxide ions in the buffer can directly attack the ester bond of 4-NPTA, leading to its breakdown and the release of 4-nitrophenol. Therefore, a higher pH of the assay buffer will generally result in a higher background signal.

Q3: Can the assay temperature contribute to high background?

A3: Yes, higher temperatures accelerate the rate of both enzymatic and non-enzymatic reactions. Increased temperature will enhance the rate of spontaneous hydrolysis of 4-NPTA, thus contributing to a higher background signal. It is crucial to maintain a consistent and optimal temperature throughout the experiment.

Q4: Can the purity of the 4-NPTA substrate affect the background signal?

A4: Absolutely. If the 4-NPTA substrate is old or has been improperly stored, it may have already partially hydrolyzed to 4-nitrophenol. Using a fresh, high-purity substrate is essential for minimizing the background signal.

Q5: Do any common buffer components interfere with the assay?

A5: Yes, certain buffer components can act as nucleophiles and increase the rate of 4-NPTA hydrolysis. For example, buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) can react with the substrate and contribute to a higher background. It is advisable to use buffers with minimal nucleophilic character, such as phosphate or HEPES buffers.

Troubleshooting Guide

High Background Signal

Problem: The absorbance of the negative control (no enzyme) is unacceptably high.

Potential Cause Recommended Solution
Spontaneous hydrolysis of 4-NPTA Optimize the assay pH; consider lowering it if the enzyme is active at a more neutral pH. Prepare fresh assay buffer for each experiment. Run the assay at the lowest feasible temperature that maintains adequate enzyme activity.
Contaminated or degraded 4-NPTA substrate Use a fresh, high-purity stock of 4-NPTA. Prepare the substrate solution immediately before use. Store the solid 4-NPTA in a desiccator at the recommended temperature.
Interference from buffer components Switch to a non-nucleophilic buffer such as phosphate or HEPES. Avoid buffers containing primary amines or thiols.
Contaminated reagents or labware Use fresh, high-purity water and reagents. Ensure all cuvettes, pipette tips, and tubes are clean and free of any residual contaminants.
Incorrect wavelength measurement Verify the spectrophotometer is set to the correct wavelength for detecting 4-nitrophenol under the assay's pH conditions (typically around 405-410 nm for the phenolate form).
Inconsistent or Non-Reproducible Results

Problem: Replicate wells or experiments show high variability.

Potential Cause Recommended Solution
Inconsistent pipetting Calibrate and use precise pipettes. Ensure thorough mixing of reagents.
Temperature fluctuations Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
Timing errors Use a multichannel pipette for simultaneous addition of substrate or enzyme. Ensure consistent incubation times for all samples.
Precipitation of compounds Check the solubility of test compounds in the final assay buffer. Consider using a small amount of a compatible solvent like DMSO, and ensure the final concentration is consistent across all wells and does not inhibit the enzyme.

Data Presentation

Table 1: Factors Influencing the Rate of Spontaneous 4-NPTA Hydrolysis

FactorInfluence on Spontaneous Hydrolysis RateRecommended Action to Reduce Background
pH Increases significantly with increasing pH (alkaline conditions).Optimize to the lowest pH compatible with enzyme activity.
Temperature Increases with higher temperatures.Perform assays at the lowest temperature that allows for sufficient enzyme activity.
Buffer Composition Nucleophilic buffers (e.g., Tris, buffers with thiols) can increase the rate.Use non-nucleophilic buffers (e.g., Phosphate, HEPES).
Substrate Purity Impurities (pre-hydrolyzed 4-NPTA) increase the initial background.Use high-purity, fresh 4-NPTA.
Incubation Time Longer incubation times lead to more spontaneous hydrolysis.Minimize the incubation time while ensuring sufficient product formation for detection.

Experimental Protocols

Key Experiment: this compound (4-NPTA) Hydrolysis Assay

This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific enzyme.

Materials:

  • This compound (4-NPTA)

  • Enzyme solution

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare the Assay Buffer and adjust the pH to the desired value.

    • Prepare a stock solution of 4-NPTA in a suitable solvent (e.g., acetonitrile or DMSO).

    • On the day of the experiment, prepare a fresh working solution of 4-NPTA by diluting the stock solution in the Assay Buffer to the desired final concentration.

  • Assay Setup:

    • Add the appropriate volume of Assay Buffer to each well of a 96-well microplate.

    • Add the enzyme solution to the appropriate wells. For negative controls, add an equal volume of buffer or the vehicle used for the enzyme solution.

    • Add any test compounds (inhibitors or activators) to the appropriate wells.

  • Initiate the Reaction:

    • Initiate the reaction by adding the 4-NPTA working solution to all wells.

    • Mix the contents of the wells thoroughly, avoiding bubbles.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-heated to the desired temperature.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • For each well, plot absorbance as a function of time.

    • Determine the initial reaction velocity (rate) by calculating the slope of the linear portion of the curve.

    • Subtract the rate of the negative control (spontaneous hydrolysis) from the rates of the enzyme-containing wells to obtain the true enzymatic rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, 4-NPTA, Enzyme) setup_plate Setup Microplate (Buffer, Enzyme, Compounds) prep_reagents->setup_plate initiate_reaction Initiate Reaction (Add 4-NPTA) setup_plate->initiate_reaction data_acquisition Data Acquisition (Measure Absorbance at 405 nm) initiate_reaction->data_acquisition plot_data Plot Absorbance vs. Time data_acquisition->plot_data calc_rate Calculate Initial Velocity plot_data->calc_rate correct_background Correct for Background (Subtract Negative Control Rate) calc_rate->correct_background

Caption: Experimental workflow for a typical 4-NPTA hydrolysis assay.

troubleshooting_high_background start High Background Signal Detected check_spontaneous_hydrolysis Investigate Spontaneous Hydrolysis start->check_spontaneous_hydrolysis check_substrate_purity Verify 4-NPTA Purity start->check_substrate_purity check_buffer_interference Assess Buffer Composition start->check_buffer_interference check_contamination Check for Contamination start->check_contamination optimize_ph_temp Optimize pH and Temperature check_spontaneous_hydrolysis->optimize_ph_temp use_fresh_substrate Use Fresh, High-Purity 4-NPTA check_substrate_purity->use_fresh_substrate change_buffer Switch to Non-Nucleophilic Buffer check_buffer_interference->change_buffer use_clean_reagents Use Fresh Reagents and Clean Labware check_contamination->use_clean_reagents solution Background Signal Reduced optimize_ph_temp->solution use_fresh_substrate->solution change_buffer->solution use_clean_reagents->solution

Caption: Troubleshooting logic for high background in 4-NPTA assays.

Technical Support Center: Accurate Vmax and Km Measurements with 4-Nitrophenyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining Vmax and Km values using the chromogenic substrate 4-Nitrophenyl trimethylacetate.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays with this compound.

Issue Potential Cause Recommended Solution
High background absorbance before adding enzyme Spontaneous hydrolysis of this compound.Prepare substrate solution immediately before use. Run a no-enzyme control for each substrate concentration to subtract the background rate of non-enzymatic hydrolysis. Consider lowering the assay pH if compatible with the enzyme of interest, as the rate of spontaneous hydrolysis of p-nitrophenyl esters increases with pH.[1][2]
Contaminated substrate or buffer.Use high-purity reagents and enzyme-free water. Filter-sterilize buffer solutions.
Non-linear reaction progress curves (burst kinetics) The enzyme follows a multi-step kinetic mechanism (e.g., acyl-enzyme intermediate formation).The initial rapid "burst" phase represents the acylation of the enzyme, while the slower steady-state phase represents the rate-limiting deacylation. For Vmax and Km determination, use the linear, steady-state portion of the progress curve.[3]
Low or no enzyme activity Sub-optimal assay conditions (pH, temperature).Determine the optimal pH and temperature for your enzyme. Be aware that the pKa of the p-nitrophenol product is around 7, meaning its absorbance at 405-410 nm is highly pH-dependent. For consistent results, maintain a constant pH throughout the assay, preferably above pH 8, or use a wavelength where p-nitrophenol absorbance is pH-independent (isosbestic point at 347 nm).[4][5]
Inactive enzyme.Ensure proper storage and handling of the enzyme. Perform a positive control with a known active enzyme.
Substrate insolubility.This compound has limited aqueous solubility. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and dilute it into the assay buffer. Ensure the final concentration of the organic solvent is low (typically <5%) and consistent across all assays, as it may affect enzyme activity. For highly lipophilic substrates, the addition of a non-ionic detergent like Triton X-100 may be necessary to improve solubility.[3]
Precipitation in the assay well Substrate precipitation upon dilution in aqueous buffer.Decrease the final substrate concentration. Increase the percentage of organic co-solvent, ensuring it does not inhibit the enzyme.
Inconsistent or irreproducible results Pipetting errors.Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability.
Temperature fluctuations.Use a temperature-controlled plate reader or water bath to maintain a constant temperature during the assay.
Instability of stock solutions.Prepare fresh substrate and enzyme solutions daily. Store stock solutions appropriately; for example, 4-Nitrophenyl ester solutions in organic solvents should be stored at -20°C or -80°C and protected from light.[6][7]

Frequently Asked Questions (FAQs)

1. How do I prepare the this compound substrate solution?

Due to its limited solubility in water, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be diluted into the aqueous assay buffer to the final desired concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (e.g., <5%) and consistent across all experiments, as it can impact enzyme activity.

2. What is the optimal wavelength to measure the product, 4-nitrophenol?

The product, 4-nitrophenol (pNP), is typically measured between 405 nm and 410 nm. However, the absorbance of pNP at this wavelength is pH-dependent due to its pKa of approximately 7.0.[4] To ensure accurate and reproducible measurements, it is recommended to:

  • Perform the assay at a constant pH, ideally above 8, where the p-nitrophenolate ion is the predominant species.

  • Alternatively, measure the absorbance at the isosbestic point of 347 nm, where the absorbance is independent of pH.[5]

3. How do I account for the spontaneous hydrolysis of this compound?

P-nitrophenyl esters are known to undergo spontaneous hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[8] To correct for this, it is essential to run a "no-enzyme" control for each substrate concentration being tested. The rate of absorbance increase in the no-enzyme control should be subtracted from the rate observed in the presence of the enzyme.

4. My data does not fit well to the Michaelis-Menten equation. What could be the reason?

Several factors can lead to poor fits to the Michaelis-Menten model:

  • Substrate Inhibition: At very high concentrations, the substrate may inhibit the enzyme, leading to a decrease in reaction velocity. If this is suspected, test a wider range of substrate concentrations, including lower ones.

  • Biphasic Kinetics: Some enzymes exhibit a "burst" of product formation followed by a slower, steady-state rate. This can occur with enzymes that form a covalent intermediate with the substrate. For calculating Vmax and Km, the linear, steady-state portion of the reaction curve should be used.[3]

  • Incorrect Substrate Concentration Range: The substrate concentrations tested should ideally span a range from approximately 0.1 x Km to 10 x Km. If the concentrations are too high or too low, it can be difficult to accurately determine Km and Vmax.

5. How should I analyze my data to determine Vmax and Km?

The initial reaction rates (velocities) should be plotted against the corresponding substrate concentrations. This will typically yield a hyperbolic curve. Vmax and Km can be determined by fitting this data to the Michaelis-Menten equation using non-linear regression software, which is the most accurate method. Alternatively, the data can be linearized using a Lineweaver-Burk (double reciprocal) plot, though this method can be more susceptible to errors in the data at low substrate concentrations.[9]

Experimental Protocols

General Protocol for Determining Vmax and Km with this compound

This protocol provides a general framework. Specific conditions such as buffer composition, pH, temperature, and substrate concentrations should be optimized for the specific enzyme being investigated.

Materials:

  • This compound

  • Enzyme of interest

  • Assay Buffer (e.g., Tris-HCl, Phosphate buffer)

  • Organic Solvent (e.g., DMSO, Ethanol)

  • Microplate reader or spectrophotometer

  • 96-well microplates (clear, flat-bottom for colorimetric assays)

Procedure:

  • Prepare a p-Nitrophenol Standard Curve:

    • Prepare a stock solution of p-nitrophenol in the assay buffer.

    • Create a series of dilutions of the p-nitrophenol stock solution in the assay buffer.

    • Measure the absorbance of each dilution at the chosen wavelength (e.g., 405 nm).

    • Plot absorbance versus p-nitrophenol concentration to generate a standard curve. The slope of this line is the molar extinction coefficient (ε).

  • Prepare Reagents:

    • Assay Buffer: Prepare the desired buffer at the optimal pH for the enzyme.

    • Substrate Stock Solution: Dissolve this compound in an organic solvent (e.g., 100 mM in DMSO). Store at -20°C, protected from light.

    • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. The final concentration in the assay should be such that the reaction rate is linear for a reasonable period (e.g., 5-10 minutes).

  • Perform the Enzyme Assay:

    • Set up a series of reactions with varying concentrations of this compound. It is recommended to perform each concentration in triplicate.

    • For each reaction, also set up a corresponding "no-enzyme" control.

    • In a 96-well plate, add the assay buffer to each well.

    • Add the appropriate volume of the this compound stock solution to achieve the desired final concentrations.

    • Pre-incubate the plate at the desired assay temperature for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to the wells. For the no-enzyme controls, add the same volume of enzyme storage buffer.

    • Immediately start monitoring the change in absorbance over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (velocity, V) from the linear portion of the absorbance versus time plots for each substrate concentration.

    • Subtract the rate of the no-enzyme control from the rate of the corresponding enzyme-catalyzed reaction.

    • Convert the rates from ΔAbs/min to moles of product/min using the Beer-Lambert law (V = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient determined from the standard curve and l is the path length of the sample in the well.

    • Plot the initial velocities (V) against the substrate concentrations ([S]).

    • Determine Vmax and Km by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantitative Data

Table 1: Molar Extinction Coefficient of p-Nitrophenol as a Function of pH

The absorbance of p-nitrophenol is highly dependent on pH. It is crucial to use the appropriate extinction coefficient for the pH of your assay or to measure a standard curve under your specific experimental conditions.

pHMolar Extinction Coefficient (ε) at ~405 nm (M⁻¹cm⁻¹)
> 9.0~18,000[10]
8.0Varies, determination via standard curve is recommended.
7.0Significantly lower than at pH > 8.
Isosbestic Point ~347 nm (Absorbance is pH-independent) [5]

Table 2: General Properties of this compound

PropertyValue
Molecular Weight 223.23 g/mol
Solubility Soluble in ethanol and DMSO. Limited solubility in aqueous solutions.[11]
Storage of Stock Solutions Store at -20°C or -80°C, protected from light.[6][7]

Visualizations

Experimental Workflow for Vmax and Km Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup_plate Set up 96-well plate: Buffer + Substrate prep_buffer->setup_plate prep_substrate Prepare Substrate Stock (in DMSO) prep_substrate->setup_plate prep_enzyme Prepare Enzyme Dilutions start_reaction Initiate Reaction (Add Enzyme) prep_enzyme->start_reaction prep_std Prepare p-Nitrophenol Standard Curve convert_rates Convert to M/time (Beer-Lambert Law) prep_std->convert_rates Provides Extinction Coefficient (ε) pre_incubate Pre-incubate at Assay Temperature setup_plate->pre_incubate pre_incubate->start_reaction read_absorbance Measure Absorbance (Kinetic Mode) start_reaction->read_absorbance calc_rates Calculate Initial Rates (ΔAbs/time) read_absorbance->calc_rates correct_bkg Correct for Background (Subtract No-Enzyme Control) calc_rates->correct_bkg correct_bkg->convert_rates plot_data Plot Velocity vs. [S] convert_rates->plot_data fit_model Fit to Michaelis-Menten (Non-linear Regression) plot_data->fit_model get_params Determine Vmax and Km fit_model->get_params

Caption: Workflow for determining Vmax and Km using this compound.

Troubleshooting Logic for High Background Signal

G start High Background Signal (Before Enzyme Addition) check_hydrolysis Is there spontaneous substrate hydrolysis? start->check_hydrolysis check_contamination Are reagents contaminated? check_hydrolysis->check_contamination No solution_hydrolysis Run no-enzyme control. Prepare fresh substrate. Consider lower pH. check_hydrolysis->solution_hydrolysis Yes solution_contamination Use high-purity reagents. Filter-sterilize buffers. check_contamination->solution_contamination Yes end_problem_solved Problem Resolved solution_hydrolysis->end_problem_solved solution_contamination->end_problem_solved

Caption: Troubleshooting logic for addressing high background signals in the assay.

References

minimizing enzyme inhibition effects in 4-Nitrophenyl trimethylacetate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize enzyme inhibition effects and overcome common challenges encountered in 4-Nitrophenyl trimethylacetate (4-NPTA) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 4-NPTA assay?

The this compound (4-NPTA) assay is a colorimetric method used to measure the activity of esterase enzymes. The enzyme catalyzes the hydrolysis of the substrate, 4-NPTA, into 4-nitrophenol and trimethylacetic acid. The product, 4-nitrophenol, is a chromophore that, in its phenolate form at alkaline pH, exhibits a distinct yellow color with an absorbance maximum around 405 nm. The rate of 4-nitrophenol formation, measured over time, is directly proportional to the enzyme's activity.

Q2: Why is 4-NPTA used as a substrate?

4-NPTA is a substrate analog for various esterases. A study comparing different p-nitrophenyl derivatives found that the hydrolysis rate of p-nitrophenyl trimethylacetate was significantly lower than that of p-nitrophenyl acetate, which can be advantageous for assays requiring longer incubation times or involving highly active enzymes[1]. Its stability in aqueous solutions is a key feature, as substrates like p-nitrophenyl acetate are known to undergo spontaneous hydrolysis, which can lead to high background signals[2].

Q3: How can I prepare a stable 4-NPTA stock solution?

Due to the limited solubility of many p-nitrophenyl esters in aqueous buffers, a stock solution is typically prepared in an organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) or ethanol are commonly used. For instance, 4-Nitrophenyl butyrate is soluble in DMSO and ethanol at concentrations of approximately 30 mg/mL and 15 mg/mL, respectively.

  • Preparation: Dissolve the 4-NPTA in the chosen organic solvent to create a concentrated stock solution.

  • Storage: Store the stock solution at -20°C for long-term stability. For p-nitrophenyl acetate, a stock solution in methanol stored at 2-8°C is stable for about a week with only a slight increase in free p-nitrophenol[3]. A similar stability profile can be expected for 4-NPTA.

  • Working Solution: For the assay, the stock solution should be diluted in the assay buffer. To avoid precipitation, it is recommended to first dissolve the substrate in an organic solvent like DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guide

This guide addresses common issues encountered during 4-NPTA assays, helping you to identify the cause and implement a solution.

Issue 1: High Background Signal

A high background signal can mask the true enzyme activity and is often caused by the spontaneous hydrolysis of the substrate or interfering substances.

Possible Cause Troubleshooting Step Expected Outcome
Spontaneous hydrolysis of 4-NPTA Run a "no-enzyme" control (substrate in buffer). If the absorbance increases over time, the substrate is hydrolyzing spontaneously.A flat line in the no-enzyme control indicates a stable substrate under the assay conditions.
Contaminated reagents Prepare fresh buffers and substrate solutions.A lower background signal in the no-enzyme control.
High pH of the assay buffer While alkaline pH is needed for 4-nitrophenolate color development, a very high pH can accelerate substrate hydrolysis. Optimize the pH to balance enzyme activity and substrate stability.Reduced rate of spontaneous hydrolysis.
Test compound interference Test compounds may absorb light at 405 nm or be inherently unstable and decompose into colored products. Run a control with the test compound in the assay buffer without the enzyme.No increase in absorbance in the compound-only control.
Issue 2: No or Low Enzyme Activity

This issue can arise from problems with the enzyme, assay conditions, or the presence of inhibitors.

Possible Cause Troubleshooting Step Expected Outcome
Inactive enzyme Use a fresh enzyme stock or a new batch of enzyme. Confirm enzyme activity with a known positive control substrate.Restoration of expected enzyme activity.
Incorrect assay temperature Ensure the assay is performed at the optimal temperature for the enzyme. Equilibrate all reagents to the assay temperature before starting the reaction.Increased enzyme activity.
Suboptimal pH Verify that the pH of the assay buffer is within the optimal range for the enzyme.Increased rate of enzymatic reaction.
Presence of an inhibitor in the sample If testing crude samples, they may contain endogenous inhibitors. Purify the sample or use a desalting column.Increased activity after sample cleanup.
Incorrect wavelength reading Ensure the plate reader is set to measure absorbance at the correct wavelength for 4-nitrophenol (typically 405 nm).Accurate measurement of product formation.
Issue 3: Irreproducible Results or High Variability

Inconsistent results can stem from pipetting errors, temperature fluctuations, or issues with the assay plate.

Possible Cause Troubleshooting Step Expected Outcome
Pipetting errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.Lower standard deviations between replicate wells.
Temperature gradients across the plate Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface.Consistent reaction rates across the plate.
Air bubbles in wells Visually inspect wells for air bubbles, which can interfere with absorbance readings. Gently tap the plate to dislodge bubbles.More consistent absorbance readings.
Edge effects Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.Reduced variability between wells.

Experimental Protocols

Standard 4-NPTA Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing enzyme inhibition using 4-NPTA. It should be optimized for the specific enzyme being studied.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in the assay buffer.

  • Substrate Stock Solution: Prepare a 100 mM stock solution of 4-NPTA in DMSO.

  • Inhibitor Stock Solutions: Prepare concentrated stock solutions of test compounds in 100% DMSO.

2. Assay Procedure (96-well plate format):

  • Add Inhibitor: Add 2 µL of the inhibitor stock solution (or DMSO for the no-inhibitor control) to the appropriate wells.

  • Add Enzyme: Add 98 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of a pre-warmed 2X substrate solution (diluted from the stock into the assay buffer) to each well to start the reaction. The final substrate concentration should be at or below the Km value to be sensitive to competitive inhibitors.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every minute for 30 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Data Presentation

Table 1: Illustrative Effect of DMSO on Enzyme Kinetics with 4-NPTA

This table presents example data to illustrate the potential impact of DMSO on enzyme kinetics. Actual effects will be enzyme-specific.

DMSO Concentration (%) Km (µM) Vmax (µmol/min/mg) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
0.515010.0503.3 x 10⁵
1.01659.547.52.9 x 10⁵
2.01808.0402.2 x 10⁵
5.02206.532.51.5 x 10⁵
Table 2: Example IC₅₀ Values for Known Inhibitors

This table shows hypothetical IC₅₀ values for two common types of inhibitors to demonstrate how data can be presented.

Inhibitor Inhibition Type IC₅₀ (µM)
Inhibitor ACompetitive1.5
Inhibitor BNon-competitive5.2

Visualizations

Troubleshooting Workflow for Unexpected Inhibition

This workflow guides the user through a series of steps to determine the cause of apparent enzyme inhibition.

Troubleshooting_Inhibition Start Unexpected Inhibition Observed Check_Compound_Interference Does the compound absorb at 405 nm or is it colored? Start->Check_Compound_Interference Run_Compound_Control Run control: Compound + Buffer (no enzyme) Check_Compound_Interference->Run_Compound_Control How to check? Check_Aggregation Is the compound an aggregator? Check_Compound_Interference->Check_Aggregation No Compound_Absorbs Yes: Compound interferes with readout Run_Compound_Control->Compound_Absorbs Absorbance increases No_Compound_Interference No Run_Detergent_Control Run assay with 0.01% Triton X-100 Check_Aggregation->Run_Detergent_Control How to check? Check_Reactivity Is the compound a reactive electrophile? Check_Aggregation->Check_Reactivity No Aggregation_Confirmed Yes: Inhibition is likely due to aggregation Run_Detergent_Control->Aggregation_Confirmed Inhibition is reversed No_Aggregation No Run_DTT_Control Run assay with and without DTT Check_Reactivity->Run_DTT_Control How to check? True_Inhibition Likely True Inhibition Check_Reactivity->True_Inhibition No Reactivity_Confirmed Yes: Compound may be a covalent modifier Run_DTT_Control->Reactivity_Confirmed IC50 increases with DTT No_Reactivity No

Caption: Workflow for diagnosing the cause of apparent enzyme inhibition.

Signaling Pathway of 4-NPTA Assay

This diagram illustrates the enzymatic reaction at the core of the 4-NPTA assay.

Caption: Enzymatic hydrolysis of 4-NPTA.

References

Validation & Comparative

A Comparative Guide to 4-Nitrophenyl Trimethylacetate and p-Nitrophenyl Acetate in Chymotrypsin Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an appropriate substrate is critical for the accurate assessment of chymotrypsin activity. This guide provides a detailed comparison of two common chromogenic substrates: 4-nitrophenyl trimethylacetate and p-nitrophenyl acetate. While both are analogs of natural substrates and release a colored product upon enzymatic cleavage, their structural differences lead to variations in their kinetic profiles and suitability for specific experimental goals.

Chemical Structures

The key structural difference between the two substrates lies in the acyl group attached to the p-nitrophenyl ester. This compound possesses a bulky tert-butyl group, whereas p-nitrophenyl acetate has a smaller methyl group.

  • p-Nitrophenyl Acetate (PNPA): A widely used substrate for chymotrypsin, characterized by a simple acetyl group.

  • This compound (NPTA): Also known as p-nitrophenyl pivalate, this substrate features a sterically hindered trimethylacetyl (pivaloyl) group.

Enzymatic Reaction Mechanism

Chymotrypsin catalyzes the hydrolysis of p-nitrophenyl esters through a two-step "ping-pong" mechanism. This process involves the formation of a covalent acyl-enzyme intermediate.

  • Acylation: The serine residue in the active site of chymotrypsin performs a nucleophilic attack on the carbonyl carbon of the substrate. This leads to the rapid release of the first product, the yellow-colored p-nitrophenolate anion, and the formation of a transient acyl-enzyme intermediate.[1]

  • Deacylation: The acyl-enzyme intermediate then reacts with water, which hydrolyzes the ester bond, releasing the second product (acetate or trimethylacetate) and regenerating the free enzyme.[1]

The release of p-nitrophenolate can be monitored spectrophotometrically at approximately 400 nm, providing a direct measure of the enzymatic reaction rate.[1]

chymotrypsin_mechanism E_S Chymotrypsin + Substrate ES Enzyme-Substrate Complex E_S->ES k1 (Binding) Acyl_E Acyl-Enzyme Intermediate ES->Acyl_E k2 (Acylation) E_P2 Chymotrypsin + Product 2 Acyl_E->E_P2 k3 (Deacylation) P1 p-Nitrophenolate (Product 1) Acyl_E->P1 H2O Water H2O->Acyl_E

Chymotrypsin "Ping-Pong" Mechanism

Quantitative Performance Data

SubstrateParameterValueExperimental Conditions
This compound k₂ (Acylation Rate Constant)0.37 ± 0.11 s⁻¹pH 8.2, 0.01 M Tris-HCl buffer, 0.06 ionic strength, 25.6 ± 0.1 °C, 1.8% (v/v) acetonitrile-water.[1]
k₃ (Deacylation Rate Constant)0.006 ± 0.002 s⁻¹pH 8.2, 0.01 M Tris-HCl buffer, 0.06 ionic strength, 25.6 ± 0.1 °C, 1.8% (v/v) acetonitrile-water.[1]
p-Nitrophenyl Acetate k₂ (Acylation Rate Constant)2.38 s⁻¹pH 7.3, 20 mM Phosphate buffer, 20% Isopropyl alcohol.[2]
Kₘ (Michaelis Constant)3.40 x 10⁻³ MpH 7.3, 20 mM Phosphate buffer, 20% Isopropyl alcohol.[2]
k₃ (Deacylation Rate Constant)0.016 s⁻¹pH 7.3, 20 mM Phosphate buffer, 20% Isopropyl alcohol.[2]
Kₘ (Michaelis Constant)Varies with surfactantpH 7.5, 10 mM Tris/HCl buffer, 30 °C, in the presence of various ethanolamine surfactants.
kcat (Catalytic Rate Constant)Varies with surfactantpH 7.5, 10 mM Tris/HCl buffer, 30 °C, in the presence of various ethanolamine surfactants.

Note: The bulky trimethylacetyl group of this compound generally leads to a slower rate of deacylation (k₃) compared to the acetyl group of p-nitrophenyl acetate.

Experimental Protocols

The following provides a general experimental workflow for a chymotrypsin assay using either this compound or p-nitrophenyl acetate. Specific conditions from the literature are noted.

chymotrypsin_workflow prep Reagent Preparation assay_setup Assay Setup prep->assay_setup initiation Reaction Initiation assay_setup->initiation measurement Spectrophotometric Measurement initiation->measurement analysis Data Analysis measurement->analysis

References

comparison of different 4-nitrophenyl esters for lipase activity measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lipase activity is paramount. Among the various available methods, chromogenic assays utilizing 4-nitrophenyl esters stand out for their simplicity and sensitivity. This guide provides a comprehensive comparison of different 4-nitrophenyl esters for lipase activity measurement, supported by experimental data and detailed protocols to aid in substrate selection and experimental design.

The principle behind this assay is the enzymatic hydrolysis of a 4-nitrophenyl ester by a lipase, which releases the chromophore 4-nitrophenoxide. The rate of formation of this yellow-colored product, monitored spectrophotometrically, is directly proportional to the lipase activity. The choice of the fatty acid esterified to the 4-nitrophenyl group significantly influences the substrate's suitability for a particular lipase, as enzyme activity is dependent on the acyl chain length.

Comparative Analysis of 4-Nitrophenyl Esters

The selection of the appropriate 4-nitrophenyl ester is critical and depends on the specific lipase being investigated. Different lipases exhibit varying specificities towards substrates with different acyl chain lengths. The following table summarizes the kinetic parameters of a wild-type lipase with a range of 4-nitrophenyl esters, providing a basis for substrate selection.

SubstrateAcyl Chain LengthVmax (U/mg protein)[1][2]Catalytic Efficiency (Vmax/Km)[1]
4-Nitrophenyl acetate (pNP-A)C20.42-
4-Nitrophenyl butyrate (pNP-B)C40.950.83
4-Nitrophenyl octanoate (pNP-O)C81.1-
4-Nitrophenyl dodecanoate (pNP-DD)C120.78-
4-Nitrophenyl palmitate (pNP-P)C160.180.063

Note: The Km values were not explicitly provided in the same study that detailed the Vmax for all substrates. The catalytic efficiency for pNP-butyrate and pNP-palmitate are from the same source. One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.

As the data indicates, the lipase exhibits the highest activity with 4-nitrophenyl octanoate (C8), suggesting a preference for medium-chain fatty acid esters. The activity decreases with both shorter (C2) and longer (C12, C16) acyl chains. The very low activity observed with 4-nitrophenyl palmitate suggests that this lipase is not well-suited for hydrolyzing long-chain fatty acid esters under these conditions. The catalytic efficiency, where available, further supports the preference for shorter to medium-chain esters, with 4-nitrophenyl butyrate showing a high Vmax/Km value.

Studies on Candida rugosa lipase isoenzymes have also shown varied substrate specificity. For instance, LIP1 demonstrates high activity towards short and medium-chain fatty acids (C4-C10), while LIP4 is more specific for longer-chain esters like C16 and C18. Lipases A and B from Candida rugosa are generally non-specific, with lipase A showing a preference for 4-nitrophenyl caprylate (C8) and lipase B for 4-nitrophenyl laurate (C12).

Experimental Protocols

A generalized and adaptable protocol for the measurement of lipase activity using 4-nitrophenyl esters in a microplate reader format is provided below.

Materials:

  • Lipase solution of unknown activity

  • 4-Nitrophenyl ester substrate stock solution (e.g., 10 mM in isopropanol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Emulsifying agent (optional, e.g., Triton X-100 or gum arabic, for longer chain esters)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Substrate Preparation:

    • For short-chain esters (C2-C8), dissolve the substrate directly in the assay buffer to the desired final concentration (e.g., 1 mM).

    • For long-chain esters (C10 and above), which have poor water solubility, an emulsifying agent is necessary. Prepare a substrate emulsion by mixing the 4-nitrophenyl ester stock solution with the assay buffer containing the emulsifying agent (e.g., 1% v/v Triton X-100). Sonicate the mixture to ensure a homogenous emulsion.

  • Assay Setup:

    • Add 180 µL of the substrate solution/emulsion to each well of the 96-well microplate.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 20 µL of the lipase solution to each well.

    • For the blank control, add 20 µL of the buffer used to dissolve the lipase.

  • Measurement:

    • Immediately place the microplate in the microplate reader.

    • Measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the concentration of 4-nitrophenol released using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH (e.g., ~18,000 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length of the light in the well.

    • Calculate the lipase activity in Units/mL, where one unit is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute.

Visualizing the Process

To better understand the underlying principles and workflow, the following diagrams have been generated.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 4-Nitrophenyl_Ester 4-Nitrophenyl Ester Lipase Lipase 4-Nitrophenyl_Ester->Lipase binds to Water H₂O Water->Lipase 4-Nitrophenoxide 4-Nitrophenoxide (Yellow) Lipase->4-Nitrophenoxide releases Fatty_Acid Fatty Acid Lipase->Fatty_Acid

Caption: Enzymatic hydrolysis of a 4-nitrophenyl ester by lipase.

Experimental_Workflow Start Start Prepare_Substrate Prepare 4-Nitrophenyl Ester Substrate Solution Start->Prepare_Substrate Add_Substrate_to_Plate Add Substrate to 96-Well Plate Prepare_Substrate->Add_Substrate_to_Plate Pre-incubate Pre-incubate Plate at Assay Temperature Add_Substrate_to_Plate->Pre-incubate Initiate_Reaction Initiate Reaction with Lipase Solution Pre-incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405-410 nm Over Time Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Rate of 4-Nitrophenol Release Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for lipase activity measurement.

References

A Researcher's Guide to Validating Enzyme Activity: A Comparative Analysis of 4-Nitrophenyl Trimethylacetate and Alternative Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a comparative analysis of 4-Nitrophenyl trimethylacetate and other common p-nitrophenyl ester substrates used in colorimetric enzyme assays. The information presented here, supported by experimental data, will aid in the selection of the most appropriate substrate for your specific research needs.

Performance Comparison of p-Nitrophenyl Ester Substrates

The selection of a suitable substrate is critical for the reliable determination of enzyme kinetics. The following tables summarize the kinetic parameters of various p-nitrophenyl esters with different enzymes, providing a basis for comparing their performance. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.

Table 1: Comparison of Kinetic Parameters for Pig Liver Esterase with Different Substrates

SubstrateK_m (mM)k_cat/K_m (M⁻¹s⁻¹)
4-Nitrophenyl acetate0.542.2 x 10⁶
Trimethyl Lock Prochromophore 10.0143.0 x 10⁵

Note: Data for this table was obtained from a study on a novel chromogenic substrate compared to p-nitrophenyl acetate. "Trimethyl Lock Prochromophore 1" is a different substrate and not a direct comparison of acyl chain variants.

Table 2: Comparison of Maximum Velocity (V_max) of a Wild-Type Lipase with p-Nitrophenyl Esters of Varying Acyl Chain Lengths

SubstrateV_max (U/mg protein)
p-Nitrophenyl acetate (C2)0.42[1][2][3]
p-Nitrophenyl butyrate (C4)0.95[1][2][3]
p-Nitrophenyl octanoate (C8)1.1[1][2][3]
p-Nitrophenyl dodecanoate (C12)0.78[1][2][3]
p-Nitrophenyl palmitate (C16)0.18[1][2][3]

This dataset clearly shows that the lipase exhibits a preference for substrates with intermediate acyl chain lengths, with the highest activity observed with p-nitrophenyl octanoate.[1][2][3]

In a separate study, it was noted that the hydrolysis rate of this compound by bovine erythrocyte carbonic anhydrase was substantially (5000 times) lower than that of 4-nitrophenyl acetate. This suggests that the bulky trimethylacetyl group may cause steric hindrance in the active site of some enzymes.

Experimental Protocols

Below is a detailed methodology for a general colorimetric esterase assay using p-nitrophenyl substrates. This protocol can be adapted for this compound and other similar esters.

Protocol: Colorimetric Esterase Activity Assay

1. Materials:

  • Enzyme solution (e.g., purified esterase or cell lysate)

  • p-Nitrophenyl substrate stock solution (e.g., 100 mM in a suitable organic solvent like DMSO or ethanol)

  • Assay buffer (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

  • Prepare the reaction mixture: In each well of the microplate, add the assay buffer.

  • Add the enzyme: Add a specific volume of the enzyme solution to each well. For a negative control, add the same volume of buffer instead of the enzyme solution.

  • Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add a small volume of the p-nitrophenyl substrate stock solution to each well to start the reaction. The final substrate concentration should be varied to determine kinetic parameters.

  • Monitor the reaction: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The increase in absorbance is due to the production of p-nitrophenol.

  • Data analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per minute to the concentration of p-nitrophenol produced per minute using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.

    • Plot the initial velocity (V₀) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

Visualizing the Workflow and Underlying Principles

To better understand the experimental process and the theoretical basis for data analysis, the following diagrams are provided.

G Experimental Workflow for Enzyme Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Dilutions prep_plate Prepare 96-well Plate (Buffer + Enzyme) prep_enzyme->prep_plate prep_substrate Prepare Substrate Dilutions add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_plate->add_substrate incubate Incubate at Constant Temperature add_substrate->incubate read_absorbance Measure Absorbance (405 nm) over Time incubate->read_absorbance plot_abs_time Plot Absorbance vs. Time read_absorbance->plot_abs_time calc_velocity Calculate Initial Velocity (V₀) plot_abs_time->calc_velocity plot_mm Plot V₀ vs. [Substrate] calc_velocity->plot_mm fit_mm Fit to Michaelis-Menten Equation plot_mm->fit_mm determine_params Determine K_m and V_max fit_mm->determine_params

Caption: Experimental Workflow for Enzyme Kinetic Analysis.

G Michaelis-Menten Kinetics cluster_legend Legend E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ E:e->ES:w P Product (P) S Substrate (S) S:e->ES:w ES->E k₋₁ ES->E k₂ (k_cat) ES:e->E:w k₂ (k_cat) ES:e->P:w k1 k₁: Rate constant of ES formation k_1 k₋₁: Rate constant of ES dissociation k2 k₂ (k_cat): Rate constant of product formation

References

4-Nitrophenyl Trimethylacetate: A Superior Chromogenic Substrate for Specific Esterase Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of enzyme kinetics and drug discovery, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. For the detection and characterization of esterases, a class of enzymes crucial in various physiological processes, chromogenic substrates are indispensable tools. Among these, 4-Nitrophenyl trimethylacetate (4-NP-TMA) has emerged as a substrate with distinct advantages over more commonly used alternatives like 4-nitrophenyl acetate (4-NPA) and other 4-nitrophenyl esters. This guide provides a comprehensive comparison of this compound with other chromogenic substrates, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

Enhanced Stability and Reduced Spontaneous Hydrolysis

A significant drawback of many chromogenic substrates, including the widely used 4-nitrophenyl acetate (4-NPA), is their inherent instability in aqueous solutions, leading to high rates of spontaneous, non-enzymatic hydrolysis.[1] This background hydrolysis can interfere with the accurate measurement of enzyme activity, particularly for enzymes with low turnover rates or when conducting high-throughput screening.

This compound, also known as 4-nitrophenyl pivalate, is designed to overcome this limitation. The presence of a bulky trimethylacetyl (pivaloyl) group provides considerable steric hindrance around the ester bond. This steric bulk protects the ester linkage from nucleophilic attack by water, significantly reducing the rate of spontaneous hydrolysis. This concept is exemplified in "trimethyl lock" systems, which are designed to enhance the stability of prodrugs and profluorophores.[1] The increased stability of 4-NP-TMA translates to lower background noise and a better signal-to-noise ratio in enzymatic assays.

Controlled Reactivity for Specific Applications

The steric hindrance of the trimethylacetyl group in 4-NP-TMA not only enhances its stability but also modulates its reactivity with enzymes. While this substrate is readily hydrolyzed by many esterases, its rate of enzymatic cleavage is often slower compared to substrates with less bulky acyl groups, such as 4-nitrophenyl acetate. For instance, the hydrolysis rate of p-nitrophenyl trimethylacetate by bovine carbonic anhydrase was found to be 5000 times slower than that of 4-nitrophenyl acetate.[2]

This attenuated reactivity can be a distinct advantage in specific experimental contexts. For enzymes with very high turnover rates, a slower substrate allows for more convenient monitoring of the reaction kinetics without the need for rapid-mixing or stopped-flow instrumentation. Furthermore, the unique steric and electronic properties of the trimethylacetyl group can be exploited to probe the active site topology of esterases and to identify enzymes with specific substrate preferences.

Comparative Performance Data

The following table summarizes the available quantitative data comparing this compound with other common chromogenic substrates. It is important to note that comprehensive kinetic data for 4-NP-TMA across a wide range of esterases is not as extensively documented as for other substrates.

SubstrateEnzymeKinetic ParameterValueReference
This compound Bovine Carbonic AnhydraseRelative Hydrolysis Rate5000-fold slower than 4-NPA[2]
This compound Chymotrypsink2 (acylation rate constant)0.37 ± 0.11 s⁻¹[3]
This compound Chymotrypsink3 (deacylation rate constant)(1.3 ± 0.02) × 10⁻⁴ s⁻¹[3]
4-Nitrophenyl acetateGeneral EsterasesGeneral PropertyHigh susceptibility to spontaneous hydrolysis[1]
4-Nitrophenyl butyrateLipaseVmax/Km0.83
4-Nitrophenyl palmitateLipaseVmax/Km0.063

Experimental Protocols

A generalized experimental protocol for the determination of esterase activity using this compound is provided below. This protocol can be adapted for specific enzymes and experimental conditions.

Principle

The enzymatic hydrolysis of this compound releases 4-nitrophenol, which is a chromogenic compound with a distinct yellow color under alkaline conditions. The rate of formation of 4-nitrophenol, and thus the enzyme activity, can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm.

Materials
  • This compound (Substrate)

  • Enzyme solution (e.g., purified esterase or cell lysate)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Solvent for substrate stock solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare the appropriate buffer solution for the enzyme of interest.

    • Dilute the enzyme solution to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 180 µL of buffer solution

      • 10 µL of enzyme solution (or buffer for the blank/control)

    • Pre-incubate the plate at the desired assay temperature for 5 minutes.

  • Initiation of Reaction:

    • To each well, add 10 µL of the this compound stock solution to initiate the reaction. The final substrate concentration will be 5 mM in a 200 µL reaction volume. Adjust volumes as needed for different final concentrations.

  • Measurement:

    • Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the enzyme-containing samples.

    • Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of 4-nitrophenol at the specific pH of the assay.

Visualizing the Process

Enzymatic Hydrolysis of this compound

G Enzymatic Hydrolysis Pathway Substrate 4-Nitrophenyl trimethylacetate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Esterase Enzyme->ES_Complex ES_Complex->Enzyme Release Product1 4-Nitrophenol (Yellow) ES_Complex->Product1 Hydrolysis Product2 Trimethylacetic Acid ES_Complex->Product2

Caption: Pathway of esterase-catalyzed hydrolysis.

Experimental Workflow for Esterase Assay

G Esterase Assay Workflow A Prepare Reagents (Substrate, Buffer, Enzyme) B Add Buffer and Enzyme to Microplate A->B C Pre-incubate at Assay Temperature B->C D Initiate Reaction with Substrate Addition C->D E Monitor Absorbance at 405 nm D->E F Calculate Reaction Rate E->F

Caption: Workflow for a typical esterase assay.

References

Unveiling Protease Specificity: A Comparative Guide to Substrate Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protease analysis, the precise assessment of enzyme specificity is paramount. This guide provides a comprehensive comparison of 4-Nitrophenyl trimethylacetate and other key methodologies for determining protease substrate preferences, supported by experimental data and detailed protocols to inform your selection of the most suitable assay for your research needs.

Proteases, enzymes that catalyze the breakdown of proteins, play critical roles in a vast array of physiological and pathological processes. Their ability to selectively cleave specific peptide bonds is fundamental to their function. Consequently, accurately determining the substrate specificity of a protease is crucial for understanding its biological role, identifying physiological substrates, and developing targeted therapeutic inhibitors. A variety of methods exist for this purpose, each with its own advantages and limitations. This guide focuses on a comparative analysis of this compound and other widely used substrate technologies.

Comparison of Protease Specificity Assay Substrates

The selection of an appropriate substrate is a critical decision in the design of a protease assay. The ideal substrate should be selectively cleaved by the protease of interest, yield a readily detectable signal, and be stable under assay conditions. Here, we compare this compound with other common chromogenic, fluorogenic, and protein-based substrates.

Substrate ClassSpecific Substrate ExamplePrincipleAdvantagesDisadvantagesTypical Protease Classes
Chromogenic This compound Hydrolysis releases 4-nitrophenol, a yellow chromophore detectable by spectrophotometry.Simple, cost-effective, continuous assay.Lower sensitivity, substrate can be unstable in aqueous solution. Can be hydrolyzed by esterases as well as proteases.Serine proteases (e.g., Chymotrypsin)
p-Nitroanilide (pNA) PeptidesProteolytic cleavage of the amide bond releases p-nitroaniline, a yellow product.Greater specificity than small non-peptide substrates.Lower sensitivity compared to fluorogenic substrates.Serine and Cysteine Proteases
Fluorogenic 7-amino-4-methylcoumarin (AMC) PeptidesCleavage of the peptide-AMC amide bond releases the highly fluorescent AMC molecule.High sensitivity, allows for kinetic studies with low enzyme concentrations.Potential for inner filter effects at high substrate concentrations.Broadly applicable to many protease classes.
Förster Resonance Energy Transfer (FRET) PeptidesA peptide substrate containing a fluorescent donor and a quencher. Cleavage separates the pair, leading to an increase in fluorescence.High sensitivity, allows for real-time monitoring of protease activity.Can be complex to design and synthesize optimal FRET pairs.Broadly applicable to many protease classes.
Protein-Based CaseinProtease digestion of casein releases peptides and amino acids, such as tyrosine, which can be quantified.Uses a more "natural" protein substrate.Considered a non-specific assay for general protease activity. Less suitable for detailed specificity studies.Broad-spectrum protease detection.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for the discussed assay types.

Assay for Protease Activity using this compound

This protocol is adapted for a standard serine protease like chymotrypsin.

Materials:

  • Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • This compound solution (e.g., 100 mM in acetonitrile)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM).

  • Add 180 µL of the this compound working solution to each well of the microplate.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the chymotrypsin solution to each well.

  • Immediately begin monitoring the change in absorbance at 410 nm over time using a spectrophotometer.

  • The rate of 4-nitrophenol release is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of 4-nitrophenol at pH 8.0.

Fluorogenic Protease Assay using a Peptide-AMC Substrate

This protocol provides a general framework for a fluorogenic assay.

Materials:

  • Protease of interest

  • Peptide-AMC substrate (e.g., Ac-DEVD-AMC for caspases)

  • Assay buffer (specific to the protease)

  • 96-well black microplate

  • Fluorometer with appropriate excitation and emission filters (e.g., Ex: 360 nm, Em: 460 nm for AMC)

Procedure:

  • Prepare a serial dilution of the protease in the assay buffer.

  • Prepare a working solution of the Peptide-AMC substrate in the assay buffer.

  • Add 50 µL of each protease dilution to the wells of the black microplate.

  • Initiate the reaction by adding 50 µL of the Peptide-AMC substrate working solution to each well.

  • Incubate the plate at the optimal temperature for the protease, protected from light.

  • Measure the fluorescence intensity at regular intervals using a fluorometer.

  • The rate of increase in fluorescence is proportional to the protease activity.

Experimental Workflow and Data Analysis

The general workflow for assessing protease specificity involves a series of steps from experimental design to data interpretation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Protease and Substrate(s) B Prepare Reagents and Buffers A->B C Incubate Enzyme and Substrate B->C D Monitor Signal (Absorbance/Fluorescence) C->D E Calculate Reaction Velocity D->E F Determine Kinetic Parameters (Km, Vmax) E->F G Compare Substrate Specificity F->G

Caption: A generalized workflow for assessing protease specificity.

Proteases in Cellular Signaling: The Caspase Cascade

Proteases are integral components of many signaling pathways. A well-studied example is the caspase cascade in apoptosis, or programmed cell death. Specificity is paramount in this pathway, as initiator caspases must cleave and activate specific executioner caspases, which in turn cleave a defined set of cellular substrates to orchestrate cell demolition in a controlled manner.

caspase_cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR DISC DISC Formation FasR->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates DNA_damage DNA Damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: The caspase signaling cascade in apoptosis.

Safety Operating Guide

Proper Disposal of 4-Nitrophenyl Trimethylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of 4-Nitrophenyl trimethylacetate, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This compound, a compound often used in biochemical assays, requires careful handling and adherence to specific disposal procedures due to its potential hazards. This guide provides detailed, step-by-step instructions for its safe disposal, aligned with best practices in laboratory safety.

Immediate Safety and Handling Precautions

This compound is classified as a skin sensitizer and requires appropriate personal protective equipment (PPE) during handling.[1] Always consult the Safety Data Sheet (SDS) before working with this or any other chemical. In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the residue in a clearly labeled, sealed container for disposal.[2]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 4195-17-9[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Melting Point 92-95 °C[1]
GHS Hazard Statements H317 (May cause an allergic skin reaction)[1]
GHS Precautionary Statements P280 (Wear protective gloves)[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service. However, in a laboratory setting, a chemical neutralization step via hydrolysis can be performed to reduce its reactivity before collection. This process breaks down the ester into p-nitrophenol and trimethylacetic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

Objective: To hydrolyze this compound into less reactive components for safer disposal.

Materials:

  • Waste this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Appropriate glass beaker

  • pH paper or pH meter

  • Personal Protective Equipment (lab coat, safety goggles, nitrile gloves)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the beaker containing the this compound waste on a stir plate.

  • Hydrolysis: Slowly add a 1 M solution of sodium hydroxide to the beaker while stirring. The hydrolysis of p-nitrophenyl esters is a well-documented reaction. The appearance of a yellow color indicates the formation of the p-nitrophenolate ion.

  • Completion of Reaction: Continue stirring the solution at room temperature. The reaction time will depend on the quantity of the waste. To ensure complete hydrolysis, allow the reaction to proceed for several hours.

  • Neutralization: After the hydrolysis is complete, neutralize the solution. Carefully add a suitable acid (e.g., 1 M hydrochloric acid) dropwise while monitoring the pH with pH paper or a pH meter until a neutral pH (approximately 7) is achieved.

  • Collection: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "p-nitrophenol and trimethylacetic acid solution, neutralized").

  • Final Disposal: Arrange for the collection of the hazardous waste container by a certified waste disposal company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure A Wear appropriate PPE (Gloves, Goggles, Lab Coat) C Collect waste 4-Nitrophenyl trimethylacetate A->C B Handle in a well-ventilated area (Fume Hood) B->C D Perform Base-Catalyzed Hydrolysis (e.g., with NaOH) C->D Chemical Treatment E Neutralize the resulting solution (to pH ~7) D->E Safety Precaution F Transfer to a labeled hazardous waste container E->F Containment G Arrange for professional waste disposal F->G Final Disposal

Caption: Logical workflow for the safe disposal of this compound.

Important Considerations

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal. Institutional guidelines from your organization's Environmental Health and Safety (EHS) department supersede any general recommendations.

  • Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.[3] They should not be reused.

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that come into contact with this compound should be collected in a sealed bag and disposed of as hazardous waste.[3]

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.

References

Essential Safety and Logistical Guidance for Handling 4-Nitrophenyl Trimethylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides critical safety and logistical information for the handling of 4-Nitrophenyl trimethylacetate (CAS: 4195-17-9), a compound that may cause an allergic skin reaction. Adherence to these guidelines is essential for minimizing risk and ensuring proper disposal.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesButyl rubber gloves are recommended for handling nitro compounds.[1] Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact.[2]
Eye Protection Safety GlassesSafety glasses with side shields are required.
Face Protection Face ShieldA face shield should be worn in addition to safety glasses when there is a risk of splashing.
Body Protection Laboratory CoatA standard laboratory coat should be worn.
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to avoid the need for respiratory protection.

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Prevent the formation of dust when handling the solid form.

  • Do not eat, drink, or smoke in areas where this chemical is handled.

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for hazardous waste.

Waste Collection:

  • Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for organic waste.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare work area in fume hood A->B C Weigh/measure this compound B->C D Perform experiment C->D E Decontaminate work area D->E F Segregate and label waste E->F G Remove PPE F->G H Arrange for hazardous waste pickup G->H

Safe handling workflow for this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.